molecular formula C12H15ClN2O3S B2518001 2-Chloro-n-[2-(2,3-dihydro-1h-indole-1-sulfonyl)ethyl]acetamide CAS No. 922052-58-2

2-Chloro-n-[2-(2,3-dihydro-1h-indole-1-sulfonyl)ethyl]acetamide

Cat. No.: B2518001
CAS No.: 922052-58-2
M. Wt: 302.77
InChI Key: JMQXRLSAWLTAOU-UHFFFAOYSA-N
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Description

2-Chloro-n-[2-(2,3-dihydro-1h-indole-1-sulfonyl)ethyl]acetamide is a synthetic organic compound that features a chloroacetamide group linked to an indole sulfonyl moiety. This compound is part of the indole derivatives family, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-n-[2-(2,3-dihydro-1h-indole-1-sulfonyl)ethyl]acetamide typically involves the reaction of 2,3-dihydro-1H-indole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the indole attacks the carbonyl carbon of chloroacetyl chloride, forming the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-n-[2-(2,3-dihydro-1h-indole-1-sulfonyl)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-n-[2-(2,3-dihydro-1h-indole-1-sulfonyl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-n-[2-(2,3-dihydro-1h-indole-1-sulfonyl)ethyl]acetamide is unique due to its combination of the indole and chloroacetamide moieties, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

2-chloro-N-[2-(2,3-dihydroindol-1-ylsulfonyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3S/c13-9-12(16)14-6-8-19(17,18)15-7-5-10-3-1-2-4-11(10)15/h1-4H,5-9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQXRLSAWLTAOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)CCNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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